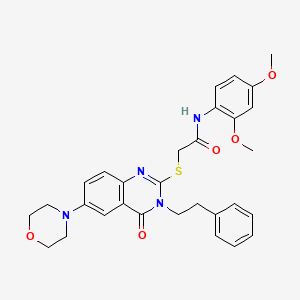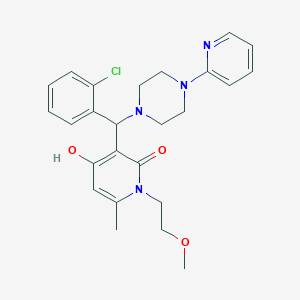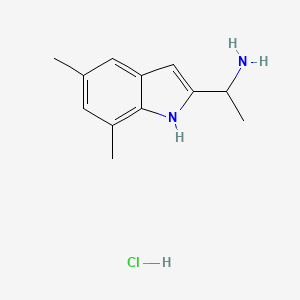![molecular formula C23H22N4O3 B3006271 3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-39-9](/img/structure/B3006271.png)
3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a type of pyrrolopyrimidine . Pyrrolopyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have been studied for their potential in the development of new therapies .
Synthesis Analysis
The synthesis of pyrrolopyrimidines often involves the reaction of a preformed pyrimidine ring or a pyridine ring . Specific synthesis methods for “this compound” were not found in the available literature.Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines like the compound features a fusion of a pyridine and a pyrimidine ring . The specific structural features of “this compound” could not be found in the available literature.Chemical Reactions Analysis
Pyrrolopyrimidines can undergo various chemical reactions, but specific reactions involving “this compound” were not found in the available literature .Aplicaciones Científicas De Investigación
Synthetic Pathways and Derivative Development
Research efforts have been dedicated to synthesizing novel heterocyclic compounds, including pyrimidine derivatives, due to their potential biological activities. For example, the synthesis of new tetrahydropyrimidine-2-thione and their derivatives has been explored for developing biologically active molecules with improved activity and lesser toxicity (Fadda et al., 2013). Similarly, studies on pyrimidine-annelated heterocycles have synthesized pyrrolo[3,2-d]pyrimidine derivatives, aiming at a variety of potential pharmaceutical applications (Majumdar et al., 1998).
Biological Activities and Pharmacological Potential
The structural framework of pyrimidine and its derivatives have been extensively investigated for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, the synthesis and evaluation of novel pyrazolopyrimidines derivatives have shown promising anticancer and anti-5-lipoxygenase activities, suggesting the potential for developing new therapeutic agents (Rahmouni et al., 2016). Additionally, compounds with the pyrimidine moiety have been synthesized and tested for their antihypertensive activity, further highlighting the diverse pharmacological applications of this chemical scaffold (Rana et al., 2004).
Supramolecular Chemistry and Material Science
Beyond pharmacological applications, pyrimidine and its derivatives have been explored in the field of supramolecular chemistry and material science. The study of structural modifications and supramolecular aggregation of thiazolopyrimidines provides insights into their conformational features and intermolecular interaction patterns, which are crucial for designing novel materials and understanding biological interactions (Nagarajaiah & Begum, 2014).
Propiedades
IUPAC Name |
3-benzyl-N-(2-ethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-16-11-7-8-12-18(16)24-21(28)17-14-26(2)20-19(17)25-23(30)27(22(20)29)13-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZELNMGQEMRYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride](/img/structure/B3006191.png)
![3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate](/img/structure/B3006192.png)
![2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B3006193.png)

![4-Butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide](/img/structure/B3006197.png)


![N-(1-cyanocyclohexyl)-2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B3006203.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3006205.png)
![N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide](/img/structure/B3006206.png)
![2-[[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3006207.png)

![(4-Ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3006210.png)
